molecular formula C14H10F2N2O3 B5785892 N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide

Numéro de catalogue B5785892
Poids moléculaire: 292.24 g/mol
Clé InChI: DMFBPWOAFFCOPE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. It was first synthesized in 1971 and has been used as a pain reliever for over four decades. Diflunisal is a member of the salicylate family of drugs, which also includes aspirin and salsalate.

Mécanisme D'action

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are molecules that are involved in the inflammatory response and are responsible for pain and fever. By inhibiting the production of prostaglandins, N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-kB), a transcription factor that is involved in the regulation of inflammation. In addition, N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has been shown to have antioxidant properties.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide is a widely used NSAID in both clinical and laboratory settings. Its advantages include its effectiveness in reducing inflammation and pain, as well as its relatively low toxicity compared to other NSAIDs. However, N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has some limitations, including its potential for gastrointestinal side effects and its potential for interactions with other drugs.

Orientations Futures

There are a number of potential future directions for research on N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has been shown to inhibit the aggregation of beta-amyloid, a protein that is involved in the development of Alzheimer's disease. Another area of interest is the development of new formulations of N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide that could improve its effectiveness and reduce its side effects. Finally, there is interest in studying the potential use of N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide in combination with other drugs for the treatment of inflammatory conditions.

Méthodes De Synthèse

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide is synthesized from 2,4-difluorobenzoic acid and 3-methyl-4-nitrobenzoic acid. The two acids are reacted with thionyl chloride to form the corresponding acid chlorides, which are then reacted with ammonia to form the amides. The amides are then hydrolyzed to form the final product, N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide.

Applications De Recherche Scientifique

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Propriétés

IUPAC Name

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c1-8-6-9(2-5-13(8)18(20)21)14(19)17-12-4-3-10(15)7-11(12)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFBPWOAFFCOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3-methyl-4-nitrobenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.